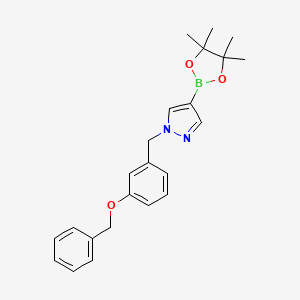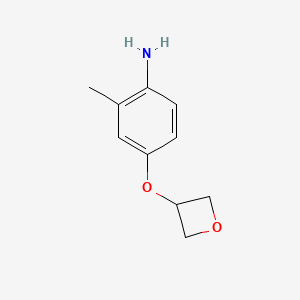
2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol
Übersicht
Beschreibung
“2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol” is a chemical compound with the molecular formula C13H19BrFN2O. It is structurally characterized by the presence of a 4-fluorobenzylpiperazine moiety .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19FN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 . This indicates the specific arrangement of atoms in the molecule and can be used to derive its three-dimensional structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : Various synthesis techniques have been explored for similar compounds, highlighting the optimization of technological parameters like raw material ratio, reaction time, and temperature (Wang Jin-peng, 2013).
- Molecular Structure Analysis : Studies have detailed the molecular structures and conformations of related compounds, providing insights into their chemical behavior (H. Fun et al., 2011).
Potential Medicinal Applications
- Antimicrobial Activity : Some derivatives have shown significant antimicrobial activity against various bacterial and fungal strains, indicating potential therapeutic applications (D. S. Babu et al., 2015).
- Neurological Receptor Binding : Certain compounds with structural similarities have been assessed for their receptor binding capabilities, which can be crucial in developing new neurological drugs (Yang Fang-wei, 2013).
- Analgesic and Anti-inflammatory Properties : Some related compounds have demonstrated higher analgesic activity than aspirin, along with significant anti-inflammatory effects, without inducing gastric ulceration (E. Palaska et al., 1993).
Radiopharmaceutical Applications
- Radio-labeling for Imaging : The synthesis and radio-labeling of related compounds for imaging purposes, such as in PET scans for tumor imaging, have been explored (Stephen R. Taylor et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the catalytic activity ofPARP1
Mode of Action
It’s known that similar compounds interact with their targets and inhibit their activity . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Compounds with similar structures have been found to affect the activity ofPARP1 , which plays a crucial role in DNA repair and genomic stability .
Result of Action
Similar compounds have been found to inhibit the activity ofPARP1 , which could potentially lead to impaired DNA repair and genomic instability .
Zukünftige Richtungen
The development of new analogs of bioactive heterocyclic compounds like “2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol” is a major challenge in synthetic organic and medicinal chemistry. Future research could focus on exploring the pharmacological potential of this compound and its derivatives .
Eigenschaften
IUPAC Name |
2-[4-[(4-bromo-3-fluorophenyl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2O/c14-12-2-1-11(9-13(12)15)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHUBCDRRTZYRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1408160.png)





![2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid](/img/structure/B1408171.png)


![8-isopropyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1408175.png)


